molecular formula C10H14N4O2S B1448992 (4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 2173052-99-6

(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B1448992
CAS No.: 2173052-99-6
M. Wt: 254.31 g/mol
InChI Key: UACPEUUVEGJJKG-DTWKUNHWSA-N
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Description

(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C10H14N4O2S and its molecular weight is 254.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4aS,7aR)-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c15-17(16)6-8-9(7-17)14(5-4-11-8)10-12-2-1-3-13-10/h1-3,8-9,11H,4-7H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACPEUUVEGJJKG-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CS(=O)(=O)CC2N1)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₄N₄O₂S. The compound features a complex structure that includes a pyrimidine ring and a thieno[3,4-b]pyrazine moiety, which are known to contribute to its biological activities.

PropertyValue
Molecular Weight254.31 g/mol
CAS Number2173052-99-6
Melting PointNot available
SolubilityNot specified

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[3,4-b]pyrazines exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. A study published in PubMed highlighted the potential of pyrazole derivatives in combating resistant bacterial strains due to their unique structural features which enhance their interaction with bacterial cell membranes .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. A specific study demonstrated that thieno[3,4-b]pyrazine derivatives can significantly reduce cell viability in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound as well. Some studies suggest that it may have the capacity to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are believed to involve the inhibition of pro-apoptotic factors and enhancement of neurotrophic factors .

Case Studies

  • Antimicrobial Efficacy :
    • A case study evaluated the antimicrobial activity of several thieno[3,4-b]pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
  • Cancer Cell Line Study :
    • In vitro tests on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours. This effect was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of similar structures exhibit potent inhibitory effects on various kinases involved in cancer progression. For instance, compounds that incorporate a pyrimidine-fused heterocycle have shown significant inhibition of FLT3 and CDK kinases, which are critical in the treatment of acute myeloid leukemia (AML) .

Neuropharmacology

The unique structural features of (4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide suggest potential applications in neuropharmacology. Compounds with similar frameworks have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems .

Antimicrobial Properties

Preliminary studies have suggested that derivatives of this compound may possess antimicrobial properties. The thieno[3,4-b]pyrazine moiety is known for its ability to disrupt bacterial cell membranes and inhibit growth .

Anti-inflammatory Effects

Research into related compounds has demonstrated anti-inflammatory activities through the inhibition of pro-inflammatory cytokines. This indicates that this compound may also exhibit similar effects .

Case Study 1: Anticancer Activity

In a study evaluating the efficacy of various pyrazole derivatives against AML cells, it was found that compounds with a pyrimidine component exhibited IC50_{50} values in the nanomolar range. Specifically, one derivative showed an IC50_{50} of 0.008 μM against MV4-11 cells and induced tumor regression in xenograft models .

Case Study 2: Neuroprotective Effects

A derivative related to the thieno[3,4-b]pyrazine structure was tested for neuroprotective effects in models of oxidative stress-induced neuronal injury. The results indicated a significant reduction in cell death and improved survival rates in treated groups compared to controls .

Summary Table of Applications

Application AreaObserved EffectsReferences
AnticancerInhibition of FLT3 and CDK kinases
NeuropharmacologyNeuroprotective effects
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide
Reactant of Route 2
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(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.